![molecular formula C31H45N3O21 B1494102 Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP CAS No. 1984814-42-7](/img/structure/B1494102.png)
Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP” is a biochemical reagent that can be used as a biomaterial or organic compound for life science-related research . It’s a derivative of N-Acetylgalactosamine (GalNAc), an amino sugar derivative of galactose .
Molecular Structure Analysis
The molecular structure of “Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP” contains a total of 103 bonds, including 58 non-H bonds, 11 multiple bonds, 15 rotatable bonds, 5 double bonds, 6 aromatic bonds, 4 six-membered rings, 1 carboxylic acid (aliphatic), 2 secondary amides (aliphatic), 1 nitro group (aromatic), 10 hydroxyl groups, and 2 primary alcohols .Scientific Research Applications
Galanin Receptors and Brain Function : A study described the cloning of a second galanin receptor type, GALR2, from the rat hypothalamus, which shares pharmacological similarities with GALR1 when expressed in COS-7 cells. This receptor is expressed in a diverse range of tissues, suggesting its widespread role in various physiological processes (Howard et al., 1997).
Regulatory Sequences for Galanin Expression : Research identified a highly conserved sequence, GAL5.1, located upstream of the human GAL transcription start site, which activates promoter activity in neurons expressing the galanin peptide. This sequence may play a role in modulating mood, food, and alcohol preference through genetic polymorphisms (Davidson et al., 2011).
Galanin and Anxiety Disorders : A study found associations between genetic variations in the GAL gene and the severity of symptoms in female patients suffering from panic disorder. This suggests a potential role of galanin in the pathogenesis of anxiety and affective disorders, indicating its significance in neurobiological research (Unschuld et al., 2008).
Galanin in Alcoholism and Anxiety : Galanin has been implicated in alcohol abuse and anxiety through animal studies. Human studies have found haplotype associations with alcoholism, suggesting a possible contribution of galanin to vulnerability to alcoholism, potentially mediated by anxiety (Belfer et al., 2006).
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme sialidase . Sialidases are glycosidases responsible for the removal of sialic acid residues from glycan portions of either glycoproteins or glycolipids . By desialylation, sialidases are able to modulate the functionality and stability of the Sia-containing molecules and are involved in both physiological and pathological pathways .
Mode of Action
The compound acts as a substrate for sialidases . It is recognized and cleaved by the enzyme, leading to the release of a nitrophenol group . This cleavage can be monitored by tracking the increase in absorbance at 405 nm, providing a measure of sialidase activity .
Biochemical Pathways
The compound is involved in the sialylation and desialylation processes, which are critical in regulating various biological processes . Desialylation of glycoconjugates influences cell signaling, adhesion, and apoptosis, receptor activation for adhesion, phagocytosis, cell migration, regulation of cell transformation, differentiation and migration, neuritogenesis, carcinogenesis, and insulin signaling .
Result of Action
The cleavage of this compound by sialidases can lead to changes in the functionality and stability of Sia-containing molecules . This can have downstream effects on various physiological and pathological pathways, including cell signaling, adhesion, apoptosis, and more .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence and activity of sialidases in the cellular environment would directly impact the compound’s action . Additionally, factors such as pH, temperature, and the presence of other interacting molecules could also influence the compound’s stability and efficacy.
properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-23(43)26(54-29-25(45)24(44)22(42)17(9-36)52-29)20(33-12(2)38)28(53-18)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47)/t15-,16+,17+,18+,19+,20+,21+,22-,23-,24-,25+,26+,27+,28+,29-,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZSJFGKSKBLDR-CHTWOQIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N3O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

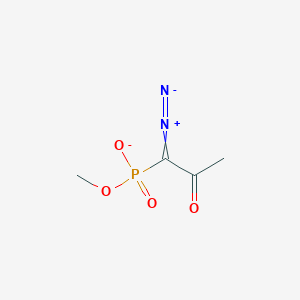
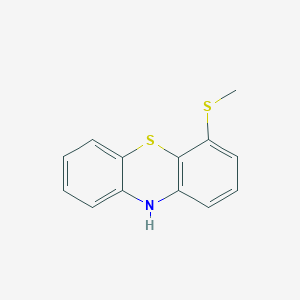
![1-[(2-Methoxyphenyl)methylideneamino]-4-phenylimidazol-2-amine](/img/structure/B1494031.png)

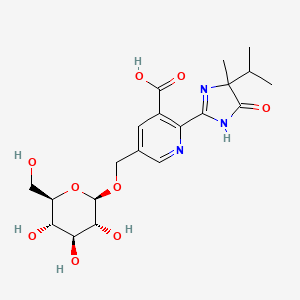

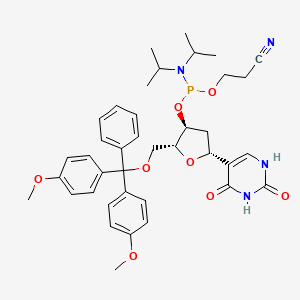
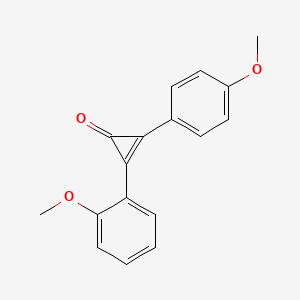
![14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B1494040.png)




